molecular formula C10H9ClF3N3O2 B2751538 N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide CAS No. 219528-44-6

N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide

Cat. No. B2751538
CAS RN: 219528-44-6
M. Wt: 295.65
InChI Key: DGJDIMMILZECQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .

Scientific Research Applications

Inhibitors of Gene Expression

N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide and related compounds have been investigated for their potential to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These compounds could potentially improve oral bioavailability and have been analyzed for cell-based activity, adherence to Lipinski's rule of 5, and potential gastrointestinal permeability using the Caco-2 cell line. Such studies highlight their potential application in developing therapeutic agents targeting gene expression mechanisms (Palanki et al., 2000).

Synthesis and Characterization of Fluorinated Polyimides

Research has also focused on the synthesis and characterization of fluorinated polyimides using multifluoromethyl-substituted aromatic diamines, showing significant promise in materials science. These polyimides exhibit excellent thermal stability, outstanding mechanical properties, low dielectric constants, and high optical transparency, making them suitable for applications in electronic and optical devices (Tao et al., 2009).

Anticancer Agent Design

Functionalized amino acid derivatives, including structures similar to N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These compounds have shown promising cytotoxicity in ovarian and oral cancers, suggesting their potential utility in designing new anticancer agents (Kumar et al., 2009).

Novel Synthetic Approaches

Chemoselective reactions of similar compounds have been explored for the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the versatility of these compounds in synthetic chemistry. These reactions offer a pathway to developing new pharmacophores for drug discovery (Hajji et al., 2002).

Fungicidal Activities

The synthesis of trifluoroatrolactamide derivatives using ultrasound-promoted one-pot reactions has been reported. These compounds exhibit broad-spectrum fungicidal activities, highlighting their potential application in agricultural and pharmaceutical fungicides (Yu et al., 2014).

Safety and Hazards

The safety data sheet for 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, a related compound, indicates that it is considered hazardous. It is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3Z)-3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O2/c11-6-2-1-5(10(12,13)14)3-7(6)16-9(18)4-8(15)17-19/h1-3,19H,4H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJDIMMILZECQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide

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